Dextrorphan-d3 Tartrate Salt is synthesized from dextrorphan through a process involving deuteration, which incorporates deuterium atoms into the molecular structure. This compound is classified as a morphinan and is recognized for its analgesic and anticonvulsant properties. It serves as an internal standard in gas chromatography and liquid chromatography for quantifying dextrorphan levels in biological samples.
The synthesis of Dextrorphan-d3 Tartrate Salt involves several steps that begin with the basic morphinan structure. The key reaction is the deuteration of dextrorphan, typically performed using deuterated reagents under controlled conditions to ensure high purity and yield. The process may involve strong bases and specific solvents to facilitate the reaction, along with advanced purification techniques to isolate the final product.
Industrial production methods mirror laboratory synthesis but are optimized for efficiency and scalability. Continuous flow reactors are often employed to enhance reaction rates and improve product consistency.
Dextrorphan-d3 Tartrate Salt has a complex molecular structure characterized by a morphinan backbone with specific functional groups that contribute to its pharmacological activity. The molecular formula is , with a molecular weight of approximately 410.48 g/mol. The presence of deuterium isotopes enhances its stability and allows for precise tracking in analytical applications .
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
RWTWIZDKEIWLKQ-IWWMGODWSA-N
Dextrorphan-d3 Tartrate Salt can participate in several chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating agents for substitution.
The products formed from these reactions depend on the specific conditions used. For instance, oxidation can yield oxidized derivatives while reduction may produce different reduced forms that are studied for their therapeutic potential.
Dextrorphan-d3 Tartrate Salt primarily acts as a noncompetitive antagonist at the NMDA glutamate receptor. This antagonistic action leads to reduced neuronal excitability and neurotoxicity, resulting in various downstream effects such as analgesia, memory impairments, anticonvulsant activity, and hyperlocomotion in specific animal models.
The pharmacokinetics of this compound suggest that it can be effectively used as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), aiding in the quantification of dextrorphan levels in biological matrices .
These properties make Dextrorphan-d3 Tartrate Salt suitable for various scientific applications, particularly in pharmacological research where precise quantification is essential .
Dextrorphan-d3 Tartrate Salt has diverse applications across multiple scientific fields:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4